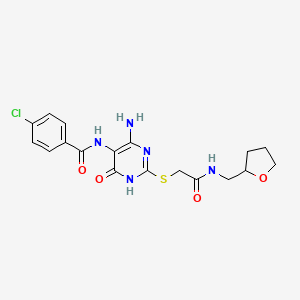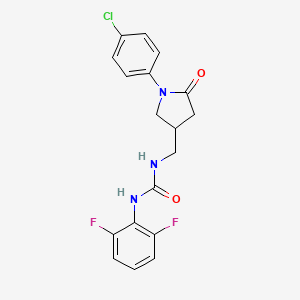![molecular formula C12H16N2 B2672919 [3-(4-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine CAS No. 2287273-92-9](/img/structure/B2672919.png)
[3-(4-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a hydrazine derivative with a bicyclic structure and a methylphenyl group. Hydrazines are a class of organic compounds with the formula R2N-NR2, where R can be a variety of side groups. They are often used in rocket propellants and in the synthesis of pharmaceuticals . The bicyclic structure and the methylphenyl group suggest that this compound could have unique physical and chemical properties.
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, consists of a bicyclo[1.1.1]pentane (a highly strained three-membered ring) substituted with a hydrazine and a 4-methylphenyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the highly strained bicyclic ring could make the compound reactive. The hydrazine group could contribute to its polarity, solubility, and reactivity .Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
[3-(4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-9-2-4-10(5-3-9)11-6-12(7-11,8-11)14-13/h2-5,14H,6-8,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHSFLMJGWSLEMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC(C2)(C3)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(1-phenylcyclopropyl)methanone](/img/structure/B2672836.png)
![1,1-Dimethyl-2,3-dihydrobenzo[d][1,3]azasilin-4(1H)-one](/img/structure/B2672837.png)
![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-phenoxyacetamide](/img/structure/B2672841.png)
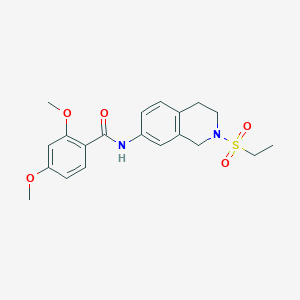
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2672844.png)
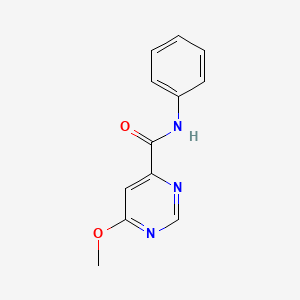

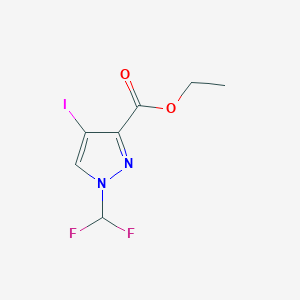
![5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-phenyltriazol-4-amine](/img/structure/B2672850.png)
![3-{5-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2672851.png)
